(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime
Overview
Description
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime typically involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base, followed by the addition of hydroxylamine to form the oxime. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound’s imidazole ring is crucial for binding to the active site of enzymes involved in ergosterol synthesis, disrupting the fungal cell membrane’s integrity.
Comparison with Similar Compounds
Similar Compounds
Oxiconazole: A closely related antifungal agent with a similar structure.
Miconazole: Another imidazole derivative used as an antifungal.
Econazole: Similar in structure and function to oxiconazole and miconazole.
Uniqueness
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime is unique due to its specific oxime group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its distinct structure also contributes to its potential antifungal properties, differentiating it from other similar compounds.
Biological Activity
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime, with the CAS number 64211-06-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 270.11 g/mol
- Density : 1.43 g/cm³
- Boiling Point : Approximately 483.5 °C
- Flash Point : 246.2 °C
These properties suggest that the compound has a relatively high stability under normal conditions, which is advantageous for various applications in biological research and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2,4-dichlorobenzaldehyde and imidazole.
- Reaction Conditions : The reaction is conducted in the presence of a base and hydroxylamine to form the oxime derivative.
- Solvents Used : Common solvents include ethanol or methanol, often requiring heating to facilitate the reaction .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing higher efficacy against Gram-positive bacteria compared to Gram-negative ones due to the structural differences in their cell membranes .
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Bacillus cereus | Moderate |
Escherichia coli | Low |
Pseudomonas aeruginosa | Low |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Preliminary studies indicate it may inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger with varying degrees of effectiveness .
The proposed mechanism of action for this compound involves its ability to disrupt cellular processes in microbes through interaction with essential enzymes or cellular components, potentially affecting DNA synthesis or protein function .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute tested the compound against various microbial strains. Results demonstrated that formulations containing this compound showed significant inhibition zones in agar diffusion tests compared to control groups treated with standard antibiotics .
Case Study 2: Synergistic Effects
In another investigation, the compound was combined with other known antimicrobial agents. The results indicated a synergistic effect, enhancing the overall antimicrobial activity against resistant strains of bacteria . This suggests potential applications in developing new therapeutic strategies.
Properties
CAS No. |
64211-06-9 |
---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
(NE)-N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2/b15-11- |
InChI Key |
WDFDJSRQMAZXEJ-PTNGSMBKSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/CN2C=CN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural difference between the tested compounds and why is it relevant?
A1: The research focuses on a series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and their related (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives. The key structural difference lies in the presence of either an ether or an oxime group linked to the core structure. This modification is significant because it influences the compounds' antifungal activity. []
Q2: Were any of the tested compounds considered promising for further research as antifungal agents?
A2: Yes, the research identified 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (also known as Sertaconazole, FI-7045, CAS 99592-32-2), which belongs to the ether group, and its nitrate salt as particularly promising for further antifungal research. []
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